3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an acrylamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the reaction of 3,4,5-trimethoxycinnamic acid with an amine. One common method is the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines . The reaction is often carried out in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to achieve good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant and sedative agent.
Medicine: Research indicates its potential use in developing antinarcotic agents.
Industry: It serves as an intermediate in the production of dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonergic 5-HT1A receptors, which play a role in its antinarcotic effects . Additionally, it interacts with γ-aminobutyric acid (GABA) neurotransmission pathways, contributing to its anticonvulsant and sedative properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic acid: A precursor in the synthesis of 3-(3,4,5-trimethoxyphenyl)acrylamide.
3,4,5-Trimethoxycinnamamide: Exhibits similar biological activities and is used in anticancer research.
3,4,5-Trimethoxyphenylacrylic acid: Another related compound with potential biological applications.
Uniqueness
This compound stands out due to its specific binding affinities and biological activities, particularly its antinarcotic and anticonvulsant properties . Its unique structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
322408-23-1 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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